molecular formula C7H5N2O4- B8336295 N-(4-nitrophenyl)carbamate

N-(4-nitrophenyl)carbamate

Cat. No.: B8336295
M. Wt: 181.13 g/mol
InChI Key: JAHSERRBNYOSLP-UHFFFAOYSA-M
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Description

N-(4-Nitrophenyl)carbamate is a carbamate derivative characterized by a carbamate group (-O-C(O)-NH-) attached to a 4-nitrophenyl moiety. This structure confers unique chemical and physical properties, making it valuable in synthetic chemistry, pharmaceuticals, and agrochemicals. The nitro group at the para position enhances electrophilicity, facilitating nucleophilic substitution reactions, while the carbamate group serves as a versatile building block for prodrugs and polymers .

Key derivatives include methyl (4-nitrophenyl)carbamate (CAS: 1943-87-9, C₈H₈N₂O₄) and tert-butyl this compound (CAS: N/A, C₁₁H₁₄N₂O₄), both synthesized via reactions of 4-nitroaniline with phosgene equivalents or activated carbonates . These compounds exhibit distinct spectral profiles, such as tert-butyl this compound’s ¹H NMR signals at δ 7.15 (d, 2H) and 1.48 (s, 9H) .

Properties

Molecular Formula

C7H5N2O4-

Molecular Weight

181.13 g/mol

IUPAC Name

N-(4-nitrophenyl)carbamate

InChI

InChI=1S/C7H6N2O4/c10-7(11)8-5-1-3-6(4-2-5)9(12)13/h1-4,8H,(H,10,11)/p-1

InChI Key

JAHSERRBNYOSLP-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1NC(=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

  • Reactivity : The nitro group activates the carbamate toward nucleophilic attack. For example, methyl (4-nitrophenyl)carbamate undergoes transesterification with resveratrol to form prodrugs .
  • Thermal Stability : Methyl derivatives (m.p. 112–113°C) are less stable than tert-butyl analogs (m.p. ~130°C), likely due to steric protection of the carbamate .
  • Crystallography : Crystal structures (e.g., CCDC 1436927) reveal planar carbamate groups and intermolecular hydrogen bonding (C–H⋯O), influencing solubility and melting points .

Key Research Findings

  • Synthetic Efficiency : Transesterification of 4-nitrophenyl carbamates with resveratrol achieves 75–88% yields, outperforming traditional isocyanate routes (<50% for trisubstituted derivatives) .
  • Structural Insights : DFT calculations (B3LYP/6-311++G**) on N-(4-nitrophenyl)maleimide analogs show dihedral angles of 129.6° between aromatic rings, impacting electronic spectra .
  • Environmental Impact : Carbamate residues like (4-nitrophenyl) N-(4-chlorophenyl)carbamate persist in crops, raising concerns about food safety .

Data Tables

Table 1: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) Toxicity Class
Methyl (4-nitrophenyl)carbamate 196.16 112–113 Insoluble Acute Tox 4
4-Nitrophenyl (2-chloroethyl)carbamate 242.63 N/A Low N/A
tert-Butyl N-(4-nitrophenyl)carbamate 254.24 ~130 Insoluble Not classified

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